3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
Antagonistic Activity on GnRH Receptors
Thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and studied for their structure-activity relationships (SAR) as potent GnRH receptor antagonists. These compounds aim to treat reproductive diseases, showing that specific structural modifications can significantly enhance receptor binding activity, highlighting their potential for developing treatments targeting the human GnRH receptor (Guo et al., 2003).
Biological Activity of Polynuclear Heterocycles
Polynuclear heterocycles involving thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring have shown high biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. These findings underline the versatility of thieno[3,2-d]pyrimidine derivatives in drug discovery and development for various therapeutic areas (El-Gazzar et al., 2006).
Antibacterial Applications
Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, demonstrating significant potential in fighting bacterial infections. This research highlights the compound's relevance in developing new antibiotics to combat resistant bacterial strains (More et al., 2013).
Potential in LHRH Receptor Antagonism
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been discovered as highly potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These findings are significant for the potential treatment of sex-hormone-dependent diseases, showing the versatility of thieno[3,2-d]pyrimidine derivatives in therapeutic applications beyond their initial scope (Sasaki et al., 2003).
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated thieno[3,2-d]pyrimidine derivatives for their anticancer and antimicrobial activities, showing promising results against various cancer cell lines and pathogenic organisms. This underscores the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents for cancer and infectious diseases (Aly et al., 2018).
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-6-5-9-17(12-14)23-20(24)19-18(10-11-26-19)22(21(23)25)13-16-8-4-3-7-15(16)2/h3-12,18-19H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCGAMIDNCWIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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